molecular formula C7H12ClN3 B1509643 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1159011-01-4

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B1509643
CAS No.: 1159011-01-4
M. Wt: 173.64 g/mol
InChI Key: HUEZPVTYDITOPK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural features: the "2-methyl" designation indicates the presence of a methyl substituent at the second position of the imidazole ring, while "4,5,6,7-tetrahydro" specifies the partial saturation of the pyridine ring component. The "3H-imidazo[4,5-c]pyridine" portion identifies the specific fusion pattern between the imidazole and pyridine rings, where the square brackets [4,5-c] indicate the positions of attachment according to established nomenclature rules for heterocyclic fusion systems.

The compound possesses the International Chemical Identifier code "1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H" and the corresponding International Chemical Identifier Key "HUEZPVTYDITOPK-UHFFFAOYSA-N". The Simplified Molecular Input Line Entry System notation "Cl.CC1NC2=C(CCNC2)N=1" provides a linear representation of the molecular structure, clearly showing the chloride ion association with the protonated heterocyclic base. This systematic approach to nomenclature ensures unambiguous identification of the compound within scientific literature and chemical databases.

The structural classification places this compound within the imidazo[4,5-c]pyridine subfamily, distinguished from other imidazopyridine isomers by the specific ring fusion pattern. The tetrahydro designation indicates that the pyridine ring exists in a partially saturated state, contrasting with the fully aromatic imidazo[4,5-c]pyridine parent structure. This partial saturation significantly influences the compound's chemical reactivity, biological activity, and physical properties compared to its fully aromatic counterparts.

Chemical Property Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 1159011-01-4
Molecular Formula C₇H₁₁N₃·HCl
Molecular Weight 173.64328 g/mol
International Chemical Identifier Key HUEZPVTYDITOPK-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System Cl.CC1NC2=C(CCNC2)N=1

Historical Development in Heterocyclic Chemistry

The development of imidazopyridine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began in earnest during the early twentieth century. The imidazopyridines represent heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, creating various possible geometric arrangements that have been systematically documented in chemical literature. The evolution of synthetic methodologies for these compounds has undergone significant advancement, particularly in the last decade, with the number of scientific articles related to the synthesis and application of this family of aromatic heterocycles increasing exponentially.

The specific development of tetrahydroimidazopyridine derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry. The synthesis of tetrahydroimidazopyridine cores has been accomplished through various approaches, including the Pictet-Spengler reaction of histamine hydrochloride and related substrates. These synthetic developments have been driven by the recognition that partial saturation of the pyridine ring can significantly modify the biological and chemical properties of the parent imidazopyridine systems.

Recent synthetic approaches have employed diverse methodologies including multicomponent reactions, tandem sequences, transition metal-catalyzed carbon-hydrogen functionalizations, and one-pot syntheses. These methods offer facile access to imidazopyridine products and their functionalizations starting from simple and readily available precursors. The classical synthesis methods, such as those involving condensation-dehydration reactions of pyridine diamines with carboxylic acids or their equivalents, have been supplemented by more sophisticated approaches that allow for greater structural diversity and improved yields.

The historical progression of imidazopyridine chemistry has been marked by several key milestones. Early synthetic strategies relied heavily on harsh reaction conditions, including strongly acidic environments, dehydrating agents, and high temperatures. Modern approaches have addressed these limitations through the development of milder reaction conditions, improved catalytic systems, and more selective synthetic pathways. The introduction of palladium-catalyzed amide coupling reactions, for example, has provided efficient access to substituted imidazopyridines under relatively mild conditions.

Position Within Imidazopyridine Derivatives

This compound occupies a distinctive position within the broader family of imidazopyridine derivatives, which encompasses multiple structural isomers based on different fusion patterns between imidazole and pyridine rings. The imidazopyridine family includes several major subclasses: imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, each distinguished by their geometric arrangements and the specific bonding between the two aromatic heterocycles.

The imidazo[4,5-c]pyridine core structure of this compound represents one of the less extensively studied subfamilies compared to imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which have received considerable attention in recent literature. However, imidazo[4,5-c]pyridine derivatives have demonstrated significant potential in various applications, particularly in pharmaceutical development where they serve as key pharmacophore motifs for the identification and optimization of lead structures.

The tetrahydro modification distinguishes this compound from fully aromatic imidazopyridine derivatives, conferring unique chemical and biological properties. This partial saturation of the pyridine ring affects the compound's electronic properties, conformational flexibility, and potential for further chemical modification. The presence of the methyl substituent at the 2-position further differentiates this compound from the unsubstituted tetrahydroimidazopyridine parent structure, potentially influencing its pharmacological profile and synthetic utility.

Within the context of pharmaceutical applications, imidazopyridine scaffolds have been expeditiously used for the rational design and development of novel synthetic analogs for various therapeutic disorders. A wide variety of imidazopyridine derivatives have been developed as potential anti-cancer, anti-diabetic, anti-tubercular, anti-microbial, anti-viral, anti-inflammatory, and central nervous system agents. The specific structural features of this compound position it as a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders.

The compound's applications extend beyond pharmaceutical development into biochemical research, where it serves as a tool for investigating receptor interactions and understanding drug mechanisms. In material science, imidazopyridine derivatives, including tetrahydro variants, contribute to the development of novel materials with unique optical and electronic properties. The structural versatility of the imidazo[4,5-c]pyridine core allows for extensive chemical modification, enabling the development of specialized materials for coatings, polymers, and other advanced applications.

Imidazopyridine Subclass Fusion Pattern Research Focus Key Applications
Imidazo[1,2-a]pyridines 1,2-a fusion Extensive Pharmaceutical synthesis, luminescent materials
Imidazo[1,5-a]pyridines 1,5-a fusion Extensive Optical properties, material science
Imidazo[4,5-b]pyridines 4,5-b fusion Moderate Medicinal chemistry, synthetic intermediates
Imidazo[4,5-c]pyridines 4,5-c fusion Emerging Neurological agents, biochemical research
Tetrahydroimidazo[4,5-c]pyridines 4,5-c fusion, partial saturation Specialized Pharmaceutical intermediates, receptor studies

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEZPVTYDITOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736851
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485402-39-9, 1159011-01-4
Record name 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485402-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride plays a crucial role in several biochemical reactions. It has been identified as a positive allosteric modulator of the GABA A receptor, which is essential for inhibitory neurotransmission in the central nervous system. Additionally, this compound interacts with proton pumps, aromatase enzymes, and cyclooxygenase enzymes, influencing various physiological processes. The interactions with these enzymes are primarily through binding to their active sites, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving the GABA A receptor, which affects neuronal excitability and synaptic transmission. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS No. 1159011-01-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H12ClN3
  • Molecular Weight : 173.65 g/mol
  • Purity : Typically ≥ 95%
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable anticancer properties. For instance:

  • In Vitro Studies : Compounds related to this compound have shown selective antiproliferative effects against various cancer cell lines. In particular, studies indicate that certain derivatives can inhibit the growth of glioblastoma and colorectal carcinoma cells with IC50 values in the low micromolar range (0.7 - 500 μM) .
CompoundCell Line TestedIC50 (μM)
Compound ALN-229 (glioblastoma)0.4
Compound BHCT-116 (colorectal carcinoma)0.7
Compound CNCI-H460 (lung carcinoma)21

Antimicrobial Activity

While many imidazo[4,5-c]pyridine derivatives lack significant antibacterial properties, some studies have noted moderate activity against specific strains such as E. coli, with a minimum inhibitory concentration (MIC) reported at 32 μM for certain derivatives .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is suggested that:

  • Inhibition of Enzymatic Activity : Some studies indicate that these compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors in the body that are implicated in cancer and other diseases.

Case Studies

  • Study on Antiproliferative Effects : A study published in Molecules evaluated multiple imidazo[4,5-b]pyridine derivatives for their antiproliferative activity across a range of human cancer cell lines. The study found that modifications to the imidazo core significantly influenced activity levels .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds highlighted that while most lacked activity against common bacterial strains, specific structural modifications could enhance efficacy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
  • CAS No.: 62002-31-7
  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.65 g/mol (estimated)
  • Structure : Comprises a bicyclic system with an imidazole ring fused to a partially saturated pyridine ring, substituted by a methyl group at position 2 and a hydrochloride salt at the imidazole nitrogen .

Physicochemical Properties :

  • Purity : Available in high purity (exact specifications depend on suppliers) .
  • Storage : Typically stored under inert atmosphere at room temperature to prevent degradation .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The compound is compared to three primary analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
This compound 62002-31-7 C₇H₁₂ClN₃ 173.65 Reference compound -
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride 485402-39-9 C₇H₁₃Cl₂N₃ 209.11 Additional HCl moiety 0.89
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride 879668-17-4 C₆H₁₀ClN₃ 159.62 Lacks methyl group at position 2 0.87
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride - C₇H₁₂Cl₂N₃ 225.10 Pyrazolo ring replaces imidazole N/A

Key Observations :

Dihydrochloride Analog (CAS 485402-39-9): The additional HCl enhances solubility but may alter crystallinity and stability compared to the monohydrochloride form .

Pyrazolo Derivative : Replacement of the imidazole with a pyrazolo ring modifies electronic properties and hydrogen-bonding capacity, which could influence receptor binding in pharmaceutical applications .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride typically involves:

This process often uses multi-component reactions or Pictet–Spengler type cyclizations involving formaldehyde or paraformaldehyde and histamine derivatives as starting materials.

Detailed Preparation Routes

Pictet–Spengler Cyclization Route

  • Starting materials: Histamine hydrochloride and paraformaldehyde.
  • Reaction: The Pictet–Spengler reaction condenses histamine with paraformaldehyde under acidic conditions to form the tetrahydroimidazo[4,5-c]pyridine core.
  • Methylation: Subsequent alkylation with methyl bromide or methylation reagents introduces the methyl group at the 2-position.
  • Hydrochloride salt formation: Treatment with hydrochloric acid yields the hydrochloride salt form.
  • Conditions: Typically carried out in acetonitrile or dimethoxyethane at room temperature or under reflux.

This method is favored for its straightforward approach to the core heterocycle and functionalization.

Condensation and Cyclization of L-Histidine

  • Starting materials: L-Histidine, formaldehyde, and hydrochloric acid.
  • Procedure: L-Histidine is suspended in water, acidified with concentrated HCl, and treated dropwise with formaldehyde solution at low temperature (0°C to room temperature).
  • Reaction time: Stirring at 80°C for 8 hours promotes cyclization.
  • Work-up: Water removal under reduced pressure followed by azeotropic drying with toluene to isolate the hydrochloride salt.
  • Monitoring: Reaction progress is monitored by LC-MS to ensure completion.

This approach is industrially relevant for large-scale preparation due to the availability of starting materials and scalability.

Alkylation and Substitution Reactions

  • Alkylation: Secondary amine intermediates derived from the tetrahydroimidazo[4,5-c]pyridine core are alkylated with methyl halides or other alkylating agents.
  • Substitution: Functional groups can be introduced via nucleophilic substitution on the heterocyclic ring.
  • Solvents: Acetonitrile, ethanol, or dioxane are common solvents used under reflux conditions for 4–12 hours.
  • Isolation: Products are isolated either as free bases or acid addition salts by crystallization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, ethanol, dioxane, water Choice affects solubility and reaction rate
Temperature 0–5°C for exothermic additions; reflux at 80°C Controlled heating for cyclization
Reaction time 4–12 hours (reflux) or 8 hours (heating) Depends on method and scale
Reagents stoichiometry Methyl chloroformate (1.2–1.5 eq.), formaldehyde Excess reagents drive reaction to completion
pH Acidic (HCl) Facilitates cyclization and salt formation
Monitoring TLC, HPLC, LC-MS Ensures reaction progress and purity

Optimization involves careful temperature control, stoichiometric balance, and solvent choice to maximize yield and purity.

Analytical Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of the imidazo-pyridine core and methyl group; aromatic and aliphatic protons are distinguishable by chemical shifts.
  • Mass Spectrometry (HPLC-MS): Confirms molecular weight and purity; typical [M+H]+ ion at m/z 174 for the hydrochloride salt.
  • X-ray Crystallography: Used for stereochemical confirmation when crystalline samples are available.
  • LC-MS: Used to monitor reaction progress and detect impurities during synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Pictet–Spengler Cyclization Histamine hydrochloride, paraformaldehyde Methyl bromide, HCl Room temp to reflux, acetonitrile Direct formation of core, versatile Requires multiple steps
L-Histidine Condensation L-Histidine, formaldehyde, HCl Concentrated HCl 0°C addition, 80°C heating Scalable, industrially feasible Longer reaction time
Alkylation/Substitution Tetrahydroimidazo intermediates Methyl halides, acid chlorides Reflux in ethanol/acetonitrile Allows functional group diversity Requires precursor synthesis

Research Findings and Industrial Relevance

  • The L-histidine/formaldehyde method is well-documented for producing tetrahydroimidazo[4,5-c]pyridine hydrochloride derivatives with high purity and yield, making it suitable for pharmaceutical applications.
  • Pictet–Spengler cyclization offers a modular approach to synthesize various substituted derivatives, including 2-methyl analogs, facilitating medicinal chemistry exploration.
  • Optimization of reaction parameters such as temperature, solvent, and reagent equivalents is critical to maximize yield and minimize by-products.
  • The hydrochloride salt form improves compound stability and solubility, essential for downstream pharmaceutical formulation.

Q & A

Q. What is the structural characterization and IUPAC nomenclature of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride?

The compound features a bicyclic structure with an imidazole ring fused to a tetrahydropyridine ring. The IUPAC name is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; hydrochloride . The molecular formula is C₆H₁₀ClN₃ , and it exists as a hydrochloride salt due to protonation of the imidazole nitrogen.

PropertyValue/DescriptionReference
IUPAC Name4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; hydrochloride
Molecular FormulaC₆H₁₀ClN₃
Molecular Weight159.62 g/mol (calculated)

Q. What are the common synthetic routes for preparing this compound?

Synthesis involves cyclization of precursors (e.g., substituted pyridines or imidazoles) under acidic conditions . Key steps include:

  • Core formation : Cyclocondensation to create the imidazo[4,5-c]pyridine scaffold.
  • Methylation : Introduction of the methyl group at position 2 using alkylating agents.
  • Salt formation : Treatment with HCl to yield the hydrochloride salt .
StepConditions/ReagentsReference
CyclizationAcidic conditions (e.g., H₂SO₄), reflux
MethylationMethyl iodide, base (e.g., K₂CO₃)
Salt formationHCl in ethanol or water

Q. Which analytical techniques are critical for confirming its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ions (e.g., [M+H]⁺) .
  • HPLC : Quantifies purity and detects impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding solvent selection, temperature, and catalyst use. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error steps .

Computational ToolApplicationReference
Reaction path searchIdentifies energetically favorable pathways
Solvent optimizationPredicts polarity and stability effects

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Signal overlap in NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
  • Unexpected MS fragments : Compare with synthetic intermediates to identify by-products .
  • Impurity profiling : Employ HPLC-MS to detect regioisomers or degradation products .

Q. What strategies improve yield in multi-step synthesis?

  • Intermediate purification : Flash chromatography or recrystallization after each step .
  • Inert conditions : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
  • Catalyst screening : Test palladium or nickel catalysts for methylation efficiency .
ChallengeSolutionReference
Low cyclization yieldOptimize acid concentration and time
By-product formationAdjust stoichiometry of alkylating agent

Q. How to design biological activity studies for this compound?

  • In vitro assays : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization assays .
  • Selectivity profiling : Compare IC₅₀ values across related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .
  • Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models via LC-MS/MS .
AssayKey ParametersReference
Kinase inhibitionIC₅₀, selectivity index
Toxicity screeningLD₅₀, organ-specific effects

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reactor design : Use continuous-flow reactors to maintain temperature control during exothermic steps .
  • Solvent recovery : Implement distillation systems to recycle DMSO or acetonitrile .
  • Regulatory compliance : Adhere to ICH guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .
Scale-Up IssueMitigation StrategyReference
Heat dissipationOptimize reactor geometry
Impurity accumulationMulti-stage crystallization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

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